3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
Overview
Description
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione consists of a cyclobutene ring with two carbonyl groups at the 1 and 2 positions and two 1-methylhydrazino groups at the 3 and 4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Reactivity and Structural Transformations
Preparation and Reactivity of Silyl-Substituted Bisketenes :
- Studies have shown that silyl-substituted cyclobutenediones undergo thermolysis and photolysis to produce products such as 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione. This reactivity opens pathways for the synthesis of complex molecules from simple cyclobutenedione derivatives through controlled ring-opening reactions (D. Zhao, A. D. Allen, T. Tidwell, 1993).
Interconversion between Cyclobutenediones and Cyclobutane Diones :
- Research on 3,4-dimethylcyclobut-3-ene-1,2-dione highlighted its ability to interconvert with other cyclic diones under specific conditions, illustrating the dynamic nature of cyclobutenedione chemistry and its implications for synthetic strategies (F. Toda, Nobuhiro Ooi, 1973).
Synthesis of Novel Compounds Derived from Cyclobutenediones :
- Novel compounds such as 4,4'-Bi(cyclobutene-1,2-diones), termed bisquaryls, were synthesized from cyclobutenediones. These compounds have unique properties due to their strong Brønsted acidity, showcasing the potential of cyclobutenediones in creating new materials with interesting chemical properties (L. S. Liebeskind, Marvin S. Yu, R. Yu, Jianying Wang, K. Hagen, 1993).
Potential Applications in Organic Synthesis and Material Science
Cyclopropane Carbocyclic Nucleoside Analogues :
- Cyclobutenediones have been used in the synthesis of novel cyclopropane carbocyclic nucleoside analogues, indicating their utility in the development of new therapeutic agents. This research illustrates the versatility of cyclobutenediones in synthesizing complex molecules relevant to drug discovery (L. Mevellec, F. Huet, 1995).
DFT Studies on Cyclobutenedione Derivatives :
- Density functional theory (DFT) studies have been conducted to understand the electronic structure and reactivity of cyclobutenedione derivatives. Such computational studies are crucial for designing molecules with specific properties for use in various applications, including material science and organic synthesis (Nevin Süleymanoğlu, R. Ustabaş, Y. B. Alpaslan, Fatih Eyduran, Cengiz Ozyürek, Nazan Ocak Iskeleli, 2011).
Safety And Hazards
properties
IUPAC Name |
3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGJMGVSIRHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)C1=O)N(C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370771 | |
Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione | |
CAS RN |
50376-99-3 | |
Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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